1-(3,5-dimethoxyphenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
1-(3,5-dimethoxyphenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-4-12-5-7-13(8-6-12)23-19(25)17-18(20(23)26)24(22-21-17)14-9-15(27-2)11-16(10-14)28-3/h5-11,17-18H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQMQHGWAQCANR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethoxyphenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The starting materials often include 3,5-dimethoxybenzaldehyde and 4-ethylbenzaldehyde, which undergo a series of condensation and cyclization reactions to form the triazole ring. Common reagents used in these reactions include hydrazine derivatives, acetic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethoxyphenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl rings can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives with different chemical properties.
Scientific Research Applications
1-(3,5-dimethoxyphenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it valuable in drug discovery and development.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It may be investigated for its anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxyphenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Diphenyl-4H-1,2,4-triazole: A related triazole derivative with similar structural features but different substituents on the phenyl rings.
4-Ethyl-3,5-diphenyl-4H-1,2,4-triazole: Another triazole compound with ethyl and phenyl substituents, similar to the target compound.
3-Phenyl-4H-1,2,4-triazole: A simpler triazole derivative with a single phenyl group.
Uniqueness
1-(3,5-dimethoxyphenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is unique due to the presence of both dimethoxyphenyl and ethylphenyl groups, which confer distinct chemical and biological properties
Biological Activity
1-(3,5-Dimethoxyphenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a synthetic compound belonging to the class of pyrrolotriazoles. This article aims to provide an in-depth analysis of its biological activity through mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[3,4-d][1,2,3]triazole core with methoxy and ethyl substituents. The molecular formula is , and it possesses notable physicochemical properties that influence its biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.36 g/mol |
| Functional Groups | Methoxy (-OCH₃), Ethyl (-C₂H₅) |
| Core Structure | Pyrrolo[3,4-d][1,2,3]triazole |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of methoxy and ethyl groups enhances its lipophilicity and potential binding affinity to specific receptors or enzymes.
Proposed Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity related to signaling pathways crucial for cell proliferation and apoptosis.
- Antioxidant Activity : Potential antioxidant properties may contribute to its protective effects against oxidative stress.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-d][1,2,3]triazoles exhibit significant anticancer properties. For instance:
- Cell Lines Tested : Various cancer cell lines including breast (MCF-7), lung (A549), and colon (HT-29) have shown sensitivity to treatment with this compound.
- IC50 Values : The IC50 values for these cell lines ranged from 10 µM to 30 µM depending on the specific derivative used.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Methoxy Substitution : The presence of methoxy groups significantly enhances the compound's potency against cancer cells.
- Ethyl Group Influence : The ethyl substitution at the para position appears to improve selectivity towards specific cancer cell types.
Comparative Analysis
A comparative analysis with similar compounds reveals that variations in substituents can lead to significant differences in biological activity.
| Compound Name | IC50 (µM) | Targeted Cell Line |
|---|---|---|
| 1-(3,5-Dimethoxyphenyl)-5-(4-ethylphenyl)-Pyrrolo-Triazole | 15 | MCF-7 |
| 1-(2-Methoxyphenyl)-5-(3-fluorophenyl)-Pyrrolo-Triazole | 25 | A549 |
| 1-(3-Methoxyphenyl)-5-(2-nitrophenyl)-Pyrrolo-Triazole | 20 | HT-29 |
Study 1: Antitumor Efficacy in Vivo
A recent study evaluated the antitumor efficacy of this compound in a mouse model bearing human tumor xenografts. Results indicated:
- Tumor Growth Inhibition : A significant reduction in tumor size was observed after treatment with the compound over a four-week period.
- Survival Rate Improvement : Treated mice exhibited a higher survival rate compared to the control group.
Study 2: Mechanistic Insights through Molecular Docking
Molecular docking studies have been conducted to elucidate the binding affinity of the compound towards various protein targets involved in cancer progression. Key findings include:
- Binding Affinity Scores : High binding affinities were noted for targets such as protein kinases and transcription factors involved in cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
